N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 86579-36-4
VCID: VC17003622
InChI: InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3
SMILES:
Molecular Formula: C23H26N2
Molecular Weight: 330.5 g/mol

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine

CAS No.: 86579-36-4

Cat. No.: VC17003622

Molecular Formula: C23H26N2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine - 86579-36-4

Specification

CAS No. 86579-36-4
Molecular Formula C23H26N2
Molecular Weight 330.5 g/mol
IUPAC Name 4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine
Standard InChI InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3
Standard InChI Key RYHCBSRDOLORRF-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is 4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine, reflecting its branched alkyl substituent at the para position of the benzene ring . Key identifiers include:

  • CAS Registry Number: 86579-36-4

  • EC Number: 289-251-7

  • PubChem CID: 3021117

  • SMILES: CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3

  • InChIKey: RYHCBSRDOLORRF-UHFFFAOYSA-N

Molecular Architecture

The molecule consists of two aromatic rings connected via amine groups. The primary benzene ring is substituted at the 1- and 4-positions with a phenyl group and a 4-(1,1-dimethylpropyl)phenyl group, respectively . This sterically hindered structure likely contributes to its stability under oxidative conditions, a trait exploited in industrial applications .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight330.5 g/mol
Molecular FormulaC₂₃H₂₆N₂
Physical StateSolid (predicted)
SolubilityNot documented
StabilityOxidative stability inferred

Synthesis and Industrial Production

Industrial Scalability

Production processes prioritize cost efficiency and yield optimization. Industrial reactors may employ continuous-flow systems to enhance reaction control and minimize byproducts . Purification steps likely involve recrystallization or chromatography, given the compound’s aromaticity and polarity.

Applications in Material Science and Chemistry

Antioxidant and Antiozonant Functions

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine functions as a radical scavenger, inhibiting oxidative degradation in polymers and elastomers . Its mechanism involves:

  • Hydrogen Donation: The amine groups donate hydrogen atoms to peroxyl radicals, terminating chain reactions .

  • Metal Deactivation: Chelation of pro-oxidant metal ions, preventing catalytic decomposition .

Table 2: Comparative Antioxidant Efficacy

CompoundApplication SectorEfficacy Notes
N-[4-(1,1-Dimethylpropyl)phenyl]-...Rubber manufacturingHigh thermal stability
N-Phenyl-p-phenylenediamine (CAS 101-54-2)Fuel additivesModerate solubility

Fuel Additive Stabilization

In hydrocarbon fuels, this compound mitigates gum formation by neutralizing reactive intermediates formed during autoxidation. Its low volatility and high thermal stability make it suitable for high-temperature environments .

Toxicological and Environmental Considerations

Ecotoxicology

Persistent organic pollutants (POPs) like substituted benzene diamines pose risks due to:

  • Bioaccumulation: High log P values (predicted >5) suggest accumulation in fatty tissues .

  • Aquatic Toxicity: LC₅₀ values <1 mg/L for Daphnia magna in related compounds .

EndpointSeverityData Source
Acute Aquatic ToxicityHigh
Developmental ToxicityModerate
Persistence (Biodegradation)Low

Critical Data Gaps and Research Opportunities

  • Toxicokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) studies.

  • Environmental Fate: No data on photodegradation or soil adsorption coefficients.

  • Chronic Exposure Effects: Long-term carcinogenicity studies are warranted.

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